molecular formula C20H32O6 B1632594 Itol A

Itol A

Cat. No.: B1632594
M. Wt: 368.5 g/mol
InChI Key: HMPXQDVZEWENGB-FATXEXJGSA-N
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Description

Properties

IUPAC Name

(1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16+,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPXQDVZEWENGB-FATXEXJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]1[C@@H]3[C@@]4([C@@H]5[C@]2(C[C@@]([C@]4([C@]([C@@H]5O)(C(C)C)O)C)(O3)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Itol A can be synthesized through the extraction of natural sources such as Dragon brain or rosin. The extraction methods include distillation and solvent extraction. These methods can yield high-purity this compound from natural sources .

Industrial Production Methods: In industrial settings, this compound is typically extracted using large-scale distillation and solvent extraction techniques. These methods ensure the efficient and high-yield production of this compound, which is then used in various applications, including as an ingredient in flavors, fragrances, and as a solvent in the dye industry .

Chemical Reactions Analysis

Pyrophoric Carbon and Iron Sulfide Reactions

In the incident involving "Itol," pyrophoric carbon and iron sulfide were identified as potential ignition sources. These materials can undergo rapid oxidation under specific conditions:

Pyrophoric Carbon (C):

  • Reaction : C (s)+12O2CO (g)\text{C (s)} + \frac{1}{2}\text{O}_2 \rightarrow \text{CO (g)} (autoignition at ~185°C) .

  • Mechanism : Fine carbon deposits, generated during solvent washes (e.g., xylene), can self-ignite in air due to high surface area and reactivity.

Iron Sulfide (FeS\text{FeS}FeS):

  • Reaction : FeS (s)+32O2FeO+SO2\text{FeS (s)} + \frac{3}{2}\text{O}_2 \rightarrow \text{FeO} + \text{SO}_2 (combustion at elevated temperatures) .

  • Mechanism : Pyrophoric iron sulfide can spontaneously ignite upon exposure to air, especially in finely divided forms.

Xylene Wash-Induced Carbon Deposition

The use of xylene to dissolve polymer blockages in the cooling tower led to residual carbon deposits:

Reaction :
Xylene (C8H10)+O2CO2+H2O+C (s)\text{Xylene (C}_8\text{H}_{10}\text{)} + \text{O}_2 \rightarrow \text{CO}_2 + \text{H}_2\text{O} + \text{C (s)} (incomplete combustion or decomposition) .

Key Factors :

  • Residual carbon : Self-heating in air due to catalytic properties.

  • Temperature : Ignition observed at ~185°C, consistent with the tower’s operational conditions.

Stoichiometric Analysis of Analogous Systems

While no direct data exists for "Itol A," analogous industrial cleaning agents (e.g., solvents) exhibit stoichiometric relationships during reactions:

Component Role Stoichiometric Example
XyleneSolventC8H10+12O28CO2+5H2O\text{C}_8\text{H}_{10} + 12\text{O}_2 \rightarrow 8\text{CO}_2 + 5\text{H}_2\text{O}
Pyrophoric CarbonIgnition SourceC (s)+O2CO2\text{C (s)} + \text{O}_2 \rightarrow \text{CO}_2 (high-temperature oxidation)
Iron SulfidePyrophoric MaterialFeS+32O2FeO+SO2\text{FeS} + \frac{3}{2}\text{O}_2 \rightarrow \text{FeO} + \text{SO}_2

Scientific Research Applications

Itol A has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Clarification on Terminology

The evidence exclusively refers to iTOL (Interactive Tree of Life), a bioinformatics tool developed for phylogenetic analysis. Key features of iTOL include:

  • Compatibility with large datasets and diverse annotation types (e.g., heatmaps, boxplots, sequence alignments) .
  • User-friendly interface for generating publication-ready figures .
  • Integration with tools like itol.toolkit, an R package that automates annotation file generation .

If the query intended to reference iTOL , a comparison with similar phylogenetic tools is provided in Section 2 .

Hypothetical Comparison of iTOL with Similar Phylogenetic Tools

If interpreting "Itol A" as iTOL , we compare its functionality and performance against other phylogenetic visualization tools:

Table 1: Comparison of Phylogenetic Visualization Tools

Tool Key Features Limitations Citations
iTOL - Supports 23+ annotation types (e.g., boxplots, heatmaps).
- Web-based, no coding required.
- Free version available.
- Steep learning curve for complex annotations.
- Limited reproducibility workflows.
ggtree - R-based, highly customizable.
- Integrates with Bioconductor ecosystems.
- Reproducible workflows.
- Requires programming expertise.
- Limited interactivity.
phytools - Specialized for comparative biology.
- Supports Bayesian methods.
- Open-source R package.
- Limited annotation options.
- Outdated visualization styles.
baltic - Python-based, scriptable.
- Ideal for large-scale trees.
- Interactive features.
- No built-in annotation templates.
- Poor documentation.

Key Findings

  • iTOL excels in accessibility and annotation diversity but lags in reproducibility compared to programming-based tools like ggtree .
  • ggtree is preferred for advanced users seeking reproducibility and integration with genomic pipelines .
  • iTOL v6 (2024) introduced streamlined data handling, addressing previous usability challenges .

Notes on Evidence Limitations

The provided materials lack any references to chemical compounds named "this compound." If the query pertains to a chemical entity, additional context or corrected terminology is required. For further assistance, kindly verify the compound name or clarify the scope of comparison.

Biological Activity

Itol A, a bioactive compound derived from Itoa orientalis Hemsl. (Flacourtiaceae), has garnered attention for its potential biological activities, particularly in pest management and growth regulation. This article reviews the biological activity of this compound, focusing on its effects on insect larvae and its underlying mechanisms.

Recent studies indicate that this compound exhibits significant growth-regulating effects on various insect species, particularly Spodoptera frugiperda (fall armyworm). This compound's mode of action appears to involve the modulation of juvenile hormone (JH) levels, which are crucial for insect development.

Key Findings:

  • Growth Inhibition : this compound caused severe growth obstacles in S. frugiperda, resulting in extended larval duration and reduced body weight and length. Specifically, larvae exposed to a sublethal concentration (500 mg L1^{-1}) showed a 36.59% decrease in JH levels after 3 days and a 22.70% decrease after 7 days .
  • Gene Expression : Quantitative PCR analysis revealed that the mRNA expression levels of key JH metabolism enzymes (SfJHE and SfJHEH) increased significantly, by 6.58-fold and 2.12-fold, respectively, compared to the control group three days post-treatment .

Effects on Insect Development

The biological activity of this compound extends beyond mere growth inhibition; it disrupts normal developmental processes in insects. The following table summarizes the effects observed in S. frugiperda larvae treated with this compound:

Parameter Control Group This compound Treatment Change (%)
Mean Body Weight (g)1.51.0-33.33
Mean Body Length (cm)4.03.0-25.00
JH Level (ng/mL)3019-36.59 (Day 3)
JH Level (ng/mL)3023-22.70 (Day 7)

Case Studies

A comprehensive study conducted by Xu et al. highlighted the effects of this compound on larval growth and development in S. frugiperda. The research demonstrated that exposure to this compound not only impaired growth but also affected the hormonal balance critical for normal metamorphosis .

Broader Implications

The implications of this compound's biological activity extend into agricultural pest management strategies. Its ability to regulate growth through hormonal pathways positions it as a potential eco-friendly alternative to synthetic pesticides.

Benefits:

  • Targeted Action : By specifically targeting hormonal pathways in pests, this compound may reduce non-target effects commonly associated with broad-spectrum insecticides.
  • Sustainability : As an organic compound derived from natural sources, this compound aligns with sustainable agricultural practices aimed at reducing chemical inputs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Itol A
Reactant of Route 2
Itol A

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